molecular formula C15H15FN4O B2554913 N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1311896-62-4

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2554913
CAS RN: 1311896-62-4
M. Wt: 286.31
InChI Key: UVPBXUAMQAHYGD-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor, nuclear factor kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.

Mechanism of Action

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide inhibits NF-κB activity by binding to the IKKβ kinase subunit, which is required for the activation of NF-κB. By inhibiting IKKβ, N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. This results in the inhibition of NF-κB-dependent gene expression and downstream biological effects.
Biochemical and Physiological Effects:
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. In cancer, N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In chronic inflammatory conditions, N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to reduce fibrosis and tissue remodeling by inhibiting the activation of fibroblasts and myofibroblasts.

Advantages and Limitations for Lab Experiments

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a short half-life in vivo, which can limit its duration of action.

Future Directions

There are several future directions for the development and application of N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. One direction is to improve its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to explore its potential for combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be further studied in clinical trials to evaluate its safety and efficacy in humans. Finally, N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be used as a tool compound to further elucidate the role of NF-κB in various biological processes and diseases.

Synthesis Methods

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 4-fluoroaniline with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid ethyl ester. The ethyl ester is then converted to the corresponding amide by reacting with 1-cyanoethyl-N,N-diisopropylchloroacetamide in the presence of sodium hydride. The resulting product is purified by column chromatography to yield N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. In cancer, NF-κB has been shown to promote tumor growth, survival, and resistance to chemotherapy and radiation therapy. N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit NF-κB activity in cancer cells and sensitize them to chemotherapy and radiation therapy. In autoimmune disorders, NF-κB has been shown to promote inflammation and tissue damage. N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and tissue damage in preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In chronic inflammatory conditions, NF-κB has been shown to promote fibrosis and tissue remodeling. N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to reduce fibrosis and tissue remodeling in preclinical models of pulmonary fibrosis and liver fibrosis.

properties

IUPAC Name

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-9(8-17)18-15(21)14-10(2)19-20(11(14)3)13-6-4-12(16)5-7-13/h4-7,9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBXUAMQAHYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)NC(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

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